Dibutyldimethoxytin

Description

Properties

IUPAC Name |

dibutyl(dimethoxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061441 | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dibutyltin dimethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1067-55-6 | |

| Record name | Dibutyltin dimethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyldimethoxytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyldimethoxytin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dibutyldimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyldimethoxystannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLDIMETHOXYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0TV05L8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Dibutyldimethoxytin

Introduction: Situating Dibutyldimethoxytin in Modern Chemistry

Dibutyldimethoxytin, with the chemical formula [CH₃(CH₂)₃]₂Sn(OCH₃)₂, is an organotin compound that holds a significant position at the intersection of catalysis, polymer science, and synthetic organic chemistry. As a dialkyltin dialkoxide, its utility is primarily dictated by the nature of the tin-carbon and tin-oxygen bonds. The tin atom, a Lewis acidic center, and the labile methoxy groups confer a unique reactivity profile that is exploited in numerous chemical transformations. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective application and handling.

Core Molecular and Physical Properties

A thorough understanding of a chemical's physical properties is fundamental to its practical application in a laboratory or industrial setting. These properties govern its handling, purification, and behavior as a solvent or reagent.

Identification and Nomenclature

Dibutyldimethoxytin is known by several names, which is important to recognize when consulting diverse literature sources.

| Identifier | Value |

| IUPAC Name | dibutyl(dimethoxy)stannane[1] |

| CAS Number | 1067-55-6[1] |

| Molecular Formula | C₁₀H₂₄O₂Sn[1] |

| Molecular Weight | 295.01 g/mol [1] |

| Synonyms | Dibutyltin dimethoxide, Dimethoxydibutyltin, Dibutyldimethoxystannane[1] |

Physicochemical Data

Dibutyldimethoxytin is a colorless to light yellow liquid under standard conditions, a physical state that facilitates its use as a catalyst in liquid-phase reactions. Its key physical constants are summarized below.

| Property | Value | Source |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Density | 1.286 g/mL at 25 °C | |

| Boiling Point | 136-139 °C at 1-1.2 mmHg | , |

| Refractive Index (n²⁰/D) | ~1.49 | |

| Flash Point | >110 °C (>230 °F) |

Molecular Structure and Spectroscopic Characterization

The structural elucidation and routine identification of dibutyldimethoxytin rely on standard spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for sample characterization.

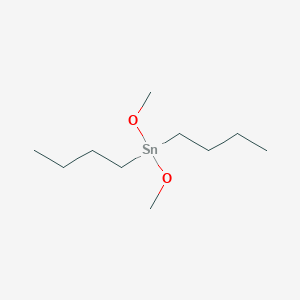

Caption: Molecular structure of dibutyldimethoxytin.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural analysis of dibutyldimethoxytin. ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide a complete picture of the molecule's connectivity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl and methoxy groups.

-

Butyl Group: A complex multiplet system between ~0.9 ppm (terminal CH₃) and ~1.6 ppm (internal CH₂ groups). The protons on the α-carbon (Sn-CH₂) will be the most downfield of the butyl signals.

-

Methoxy Group: A sharp singlet for the six equivalent protons of the two methoxy groups (Sn-O-CH₃), typically appearing around 3.5-4.0 ppm. Satellites arising from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are expected to flank this main peak.

-

-

¹³C NMR: The carbon spectrum will show four signals for the butyl group and one for the methoxy group.

-

Butyl Group: Four distinct resonances, with the α-carbon (attached to Sn) being the most downfield. Typical ranges are ~13-30 ppm.

-

Methoxy Group: A single resonance for the methoxy carbons, typically in the range of 50-60 ppm.

-

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly observed.[2] The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment of the tin atom. For tetra-coordinate dialkyltin dialkoxides like dibutyldimethoxytin, the chemical shift is expected in the range of -40 to -120 ppm relative to tetramethyltin (TMSn).[3] The wide chemical shift range of ¹¹⁹Sn NMR makes it an excellent probe for studying reaction mechanisms and catalyst speciation.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups and confirming the presence of specific bonds.[4] The spectrum of dibutyldimethoxytin is characterized by the following key absorptions:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the butyl and methoxy groups.[5]

-

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region.[5]

-

Sn-O Stretching: A strong band typically observed in the 1000-1100 cm⁻¹ region, characteristic of the Sn-O-C linkage.

-

Sn-C Stretching: Weaker absorptions in the 500-600 cm⁻¹ range are indicative of the tin-carbon bonds.[6]

Synthesis of Dibutyldimethoxytin

The synthesis of dibutyldimethoxytin can be approached via several routes, primarily starting from either dibutyltin dichloride or dibutyltin oxide. The choice of method often depends on the desired purity, scale, and cost of starting materials.

From Dibutyltin Oxide (DBTO)

This is a common and direct method that involves the reaction of dibutyltin oxide with methanol. The reaction is driven by the removal of water.

Caption: Synthesis workflow from Dibutyltin Oxide.

Causality and Experimental Insight: The direct reaction of DBTO with methanol can be slow and may not go to completion because DBTO is often a polymeric solid with low solubility. The key to driving this reaction is the efficient removal of the water byproduct. This is typically achieved by using a co-solvent like toluene or benzene to form an azeotrope with water, which can be removed using a Dean-Stark apparatus. The use of excess methanol also helps to shift the equilibrium towards the product. Research has shown that this reaction proceeds via the formation of a dimeric distannoxane intermediate, [Bu₂Sn(OMe)]₂O, which is catalytically active itself.[7]

Representative Protocol: Synthesis from Dibutyltin Oxide

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add dibutyltin oxide (1.0 eq), methanol (2.2 eq), and toluene (as solvent).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed and removed as a toluene azeotrope.

-

Monitoring: Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool. Remove the toluene and excess methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure dibutyldimethoxytin as a colorless liquid.

Chemical Reactivity and Mechanistic Pathways

The chemistry of dibutyldimethoxytin is dominated by the Lewis acidity of the tin center and the reactivity of the tin-alkoxide bond.

Hydrolysis

Like most metal alkoxides, dibutyldimethoxytin is sensitive to moisture. It readily hydrolyzes upon contact with water to form methanol and dibutyltin oxide.[8][9] This reactivity necessitates handling and storage under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

Reaction: Bu₂Sn(OCH₃)₂ + H₂O → (Bu₂SnO)n + 2 CH₃OH

The mechanism involves the nucleophilic attack of water on the electron-deficient tin atom, followed by proton transfer and elimination of methanol. The resulting hydroxo species are unstable and rapidly condense to form the polymeric dibutyltin oxide.

Catalysis in Polyurethane Formation

Organotin compounds are highly effective catalysts for the reaction between isocyanates and polyols to form polyurethanes. Dibutyldimethoxytin, while less common than dibutyltin dilaurate (DBTDL), functions via a similar mechanism.

Caption: Lewis acid catalysis of urethane formation.

Mechanism Explained: The tin center acts as a Lewis acid, coordinating to the electronegative oxygen or nitrogen atom of the isocyanate. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. The reaction proceeds through a ternary complex involving the catalyst, isocyanate, and polyol, leading to the formation of the urethane linkage and regeneration of the catalyst.[10] Kinetic studies on related systems show that the rate of reaction is highly dependent on the catalyst concentration and the structure of the reactants.[1][7]

Transesterification Catalyst

Dibutyldimethoxytin is also an effective catalyst for transesterification reactions, which involve the exchange of an alkoxy group of an ester with another alcohol. This is a crucial reaction in the production of polyesters and biodiesel.

The mechanism is analogous to its role in urethane formation. The tin catalyst activates the ester's carbonyl group, facilitating attack by the incoming alcohol nucleophile.

Safety and Handling

Dibutyldimethoxytin is a toxic substance and must be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). It may also cause an allergic skin reaction, is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere, away from moisture and incompatible materials.

-

Conclusion

Dibutyldimethoxytin is a versatile organometallic compound whose chemical properties are defined by the interplay of its Lewis acidic tin center and reactive alkoxide groups. Its primary utility as a catalyst in polyurethane synthesis and transesterification reactions stems from its ability to activate carbonyl compounds towards nucleophilic attack. A comprehensive understanding of its synthesis, reactivity, and spectroscopic signatures, as outlined in this guide, is essential for its safe and effective use in research and development. The pronounced toxicity of organotin compounds also mandates strict adherence to safety protocols during handling and disposal.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683107, Dibutyldimethoxytin. Retrieved from [Link].

-

Yano, T., Nagao, K., & Misono, T. (Year). Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. PMC. Available at: [Link].

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. Available at: [Link].

-

Aresta, M., & Dibenedetto, A. (2008). Reaction of dibutyltin oxide with methanol under CO2 pressure relevant to catalytic dimethyl carbonate synthesis. ResearchGate. Available at: [Link].

-

Al-Allaf, T. A. K., & Al-Jibori, S. A. (2020). IR spectroscopic study and DFT calculations on dibenzyltin dichloride. ResearchGate. Available at: [Link].

-

Starshinechemical. (n.d.). Dibutyldimethoxytin. Available at: [Link].

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology. Available at: [Link].

-

AMERICAN ELEMENTS. (n.d.). Dibutyldimethoxytin. Available at: [Link].

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Available at: [Link].

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link].

-

Chemical-Suppliers. (n.d.). di-n-Butyldimethoxytin. Available at: [Link].

-

Banse, F., et al. (1995). Hydrolysis of Monobutyltin Trialkoxides: Synthesis and Characterizations of {(BuSn)12O14(OH)6}(OH)2. Inorganic Chemistry. Available at: [Link].

-

dos Santos, J. H. Z., et al. (2010). Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science. Available at: [Link].

-

Wikipedia. (n.d.). Organotin chemistry. Available at: [Link].

-

Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions. Available at: [Link].

-

IMSERC. (n.d.). Tin NMR. Northwestern University. Available at: [Link].

-

Wikipedia. (n.d.). Organotin chemistry. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 3. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 10. gelest.com [gelest.com]

Dibutyldimethoxytin (CAS No. 1067-55-6): A Technical Guide for Advanced Chemical Applications

This guide provides an in-depth technical overview of Dibutyldimethoxytin (DBTMT), a versatile organotin compound with significant applications in industrial catalysis and potential relevance in the field of drug development. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights into the compound's synthesis, mechanisms of action, analytical quantification, and safe handling.

Core Molecular and Physical Characteristics

Dibutyldimethoxytin, systematically named dibutyl(dimethoxy)stannane, is an organometallic compound featuring a central tin atom covalently bonded to two butyl groups and two methoxy groups.[1][2] This structure imparts a unique combination of reactivity and solubility that underpins its utility.

Physicochemical Properties

A summary of the key physical and chemical properties of Dibutyldimethoxytin is presented in Table 1. This data is critical for its application in designing experimental setups, particularly concerning reaction temperatures and solvent selection.

| Property | Value | Reference(s) |

| CAS Number | 1067-55-6 | [1] |

| Molecular Formula | C₁₀H₂₄O₂Sn | [1] |

| Molecular Weight | 295.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [2] |

| Density | 1.286 g/mL at 25 °C | |

| Boiling Point | 139 °C at 1.2 mmHg | [3][4] |

| Refractive Index | 1.49 | [3] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of Dibutyldimethoxytin: A Self-Validating Protocol

The primary route for the synthesis of Dibutyldimethoxytin involves the reaction of dibutyltin oxide with methanol.[5] This reaction is often carried out under conditions that favor the removal of water, a byproduct, to drive the equilibrium towards the product.

Conceptual Framework for Synthesis

The synthesis is predicated on the reaction between the Sn-O-Sn linkages in polymeric dibutyltin oxide and the hydroxyl groups of methanol. The presence of a dehydrating agent can accelerate the reaction to achieve a nearly quantitative yield.[5]

Detailed Laboratory Synthesis Protocol

Objective: To synthesize Dibutyldimethoxytin from dibutyltin oxide and methanol.

Materials:

-

Dibutyltin oxide ((Bu₂SnO)n)

-

Anhydrous methanol (MeOH)

-

2,2-dimethoxypropane (as dehydrating agent)

-

Anhydrous toluene (as solvent)

-

Round-bottom flask with a reflux condenser and a Dean-Stark trap

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reactor Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.

-

Charging Reactants: To the flask, add dibutyltin oxide (1 equivalent), anhydrous toluene, and anhydrous methanol (excess, e.g., 10 equivalents). Add 2,2-dimethoxypropane (2 equivalents) to act as a water scavenger.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by observing the dissolution of the solid dibutyltin oxide and the cessation of water collection in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess methanol can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude Dibutyldimethoxytin can be purified by vacuum distillation to yield a colorless liquid.[3]

Self-Validation: The purity of the synthesized product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and FT-IR spectroscopy. The refractive index and density of the purified product should align with the values reported in Table 1.

Catalytic Applications and Mechanistic Insights

Dibutyldimethoxytin is a highly effective catalyst in several important industrial reactions, most notably in the formation of polyurethanes and in transesterification processes.[2][6] Its catalytic activity is primarily attributed to the Lewis acidic nature of the tin center.

Polyurethane Synthesis

In polyurethane formation, Dibutyldimethoxytin catalyzes the reaction between a polyol (R-OH) and an isocyanate (R'-NCO).[6]

Catalytic Mechanism: The mechanism, while complex, is generally understood to proceed via a Lewis acid-catalyzed pathway. The tin atom in Dibutyldimethoxytin coordinates with the oxygen of the isocyanate group and the oxygen of the hydroxyl group of the polyol, forming a ternary complex.[7] This coordination increases the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's oxygen, thereby accelerating the nucleophilic attack and subsequent urethane linkage formation.

Caption: Proposed catalytic cycle of Dibutyldimethoxytin in polyurethane synthesis.

The catalytic efficiency can be influenced by the order of addition of the catalyst. Studies on the closely related dibutyltin dilaurate (DBTDL) have shown that adding the catalyst to the polyol before the isocyanate can sometimes lead to a slower reaction due to the formation of a stable tin-diol complex.

Transesterification Reactions

Dibutyldimethoxytin is also an effective catalyst for transesterification reactions, which are crucial in the production of polyesters and biofuels.[8]

Catalytic Mechanism: Two primary mechanisms are proposed for tin-catalyzed transesterification:

-

Lewis Acid Mechanism: The tin atom coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol.[9]

-

Exchange/Insertion Mechanism: This involves an initial exchange of a methoxy group on the tin with the incoming alcohol to form a tin alkoxide intermediate. The ester then coordinates to the tin center, followed by an insertion of the carbonyl group into the Sn-O bond of the newly formed alkoxide.[9]

Caption: Simplified Exchange/Insertion mechanism for DBTMT-catalyzed transesterification.

Potential Applications in Drug Development

While many organotin compounds have been investigated for their biological activities, including antitumor and antimicrobial effects, specific research into the therapeutic potential of Dibutyldimethoxytin is limited.[10][11] However, the known cytotoxicity of related organotin compounds provides a strong rationale for its investigation.

The proposed mechanism for the anticancer activity of some organotin compounds involves their interaction with cellular components, potentially leading to the induction of apoptosis.[10] The lipophilicity imparted by the butyl groups can facilitate membrane transport, allowing the compound to reach intracellular targets. Further research is warranted to explore the specific cytotoxic and antimicrobial activities of Dibutyldimethoxytin against various cell lines and microbial strains.

Analytical Methodologies for Quantification

Accurate quantification of Dibutyldimethoxytin is essential for quality control, reaction monitoring, and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of organotin compounds.[1]

Detailed GC-MS Protocol

Objective: To quantify Dibutyldimethoxytin in a sample matrix.

1. Sample Preparation and Derivatization:

-

Extraction: Extract the sample with a suitable organic solvent (e.g., hexane) containing a complexing agent like tropolone to enhance the extraction of the organotin species.

-

Derivatization: Organotin alkoxides are often derivatized to more volatile and thermally stable species prior to GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[2]

-

To the extracted sample in a vial, add an acetate buffer solution.

-

Add an aqueous solution of sodium tetraethylborate.

-

Shake vigorously for approximately 20-30 minutes to allow for the derivatization reaction to proceed.

-

The derivatized analyte (dibutylethylmethoxytin) will be in the organic phase.

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

-

Column: A non-polar capillary column, such as a Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A typical program would be: initial temperature of 45°C held for 4 minutes, then ramped at 15°C/min to 300°C and held for 10 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte. For ethylated dibutyltin species, key ions would be chosen based on their mass spectra.

-

3. Quantification:

-

Prepare a calibration curve using standards of Dibutyldimethoxytin that have been subjected to the same extraction and derivatization procedure.

-

Isotope dilution mass spectrometry (ID-MS), using a ¹¹⁹Sn-enriched internal standard, can provide the highest level of accuracy and precision.[1]

Safety, Handling, and Toxicity

Dibutyldimethoxytin is a hazardous substance and must be handled with appropriate safety precautions.[8][12]

Summary of Hazards

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Acute Toxicity | Toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331). | [8][12] |

| Skin Corrosion/Irritation | Causes skin irritation (H315). May cause an allergic skin reaction (H317). | [8][12] |

| Eye Damage/Irritation | Causes serious eye damage (H318). | [12][13] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341). | [8][12] |

| Reproductive Toxicity | May damage fertility or the unborn child (H360). | [8][12] |

| Target Organ Toxicity | Causes damage to organs (thymus, immune system) through single or repeated exposure (H370, H372). | [12] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects (H411). | [8][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[12]

Hydrolysis and Stability

Dibutyldimethoxytin, like other metal alkoxides, is susceptible to hydrolysis.[13] Contact with water will lead to the formation of methanol and dibutyltin oxide. It is crucial to store the compound in a tightly sealed container under an inert, dry atmosphere to maintain its integrity.

Conclusion

Dibutyldimethoxytin is a valuable organotin compound with well-established applications as a catalyst in polymer chemistry. Its predictable reactivity, governed by the Lewis acidity of the tin center, makes it a reliable choice for promoting polyurethane formation and transesterification reactions. While its potential in drug development remains largely unexplored, the known biological activities of related organotin compounds suggest that it may be a candidate for future investigation. The successful and safe application of Dibutyldimethoxytin in a research or industrial setting is contingent upon a thorough understanding of its chemical properties, adherence to safe handling protocols, and the use of appropriate analytical methods for its characterization and quantification.

References

- Darensbourg, D. J., et al. (2008). Reaction of dibutyltin oxide with methanol under CO2 pressure relevant to catalytic dimethyl carbonate synthesis. Journal of Organometallic Chemistry, 693(13), 2235-2239.

-

American Elements. (n.d.). Dibutyldimethoxytin. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16683107, Dibutyldimethoxytin. Retrieved January 26, 2026, from [Link]

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Dibutyltin oxide. Retrieved January 26, 2026, from [Link]

-

Acros Organics. (n.d.). Material Safety Data Sheet: Dibutyltin oxide, 98%. Retrieved January 26, 2026, from [Link]

- Jan, C. Y., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Oncology, 11, 708341.

- U.S. Patent No. 7,078,560. (2006).

- Niyogi, S., et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 380-384.

- Hill, F. C., et al. (2012). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. Chemosphere, 88(5), 635-643.

- da Silva, M. C., et al. (2016). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. Catalysis Science & Technology, 6(12), 3995-4010.

- Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450.

-

TIB Chemicals. (n.d.). Butyltin catalysts – Our products. Retrieved January 26, 2026, from [Link]

- Kamal, A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Journal of Chemistry, 3(1), 1-10.

- Guhl, D. (2014). Alternatives to DBTL catalysts in polyurethanes – a comparative study.

-

Starshinechemical. (n.d.). Dibutyldimethoxytin. Retrieved January 26, 2026, from [Link]

Sources

- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arpnjournals.org [arpnjournals.org]

- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dibutyldimethoxytin

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing dibutyldimethoxytin, a versatile organotin compound with applications ranging from a catalyst in organic synthesis to a precursor for advanced materials. This document is intended for researchers, chemists, and process development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will delve into two principal, field-proven methodologies: the reaction of dibutyltin dichloride with sodium methoxide and the more direct route from dibutyltin oxide and methanol. A comparative analysis of these methods, including reaction kinetics, yield, purity, and scalability, is presented to inform methodological selection. Furthermore, this guide includes detailed protocols for the synthesis of the necessary precursor, dibutyltin oxide, and concludes with best practices for purification and crucial safety protocols for handling organotin compounds.

Introduction: Properties and Applications of Dibutyldimethoxytin

Dibutyldimethoxytin, with the chemical formula [CH₃(CH₂)₃]₂Sn(OCH₃)₂, is an organotin compound that typically appears as a colorless to light yellow oily liquid.[1] It serves as a critical intermediate and catalyst in various chemical processes. The tin atom's electrophilicity, combined with the lability of the methoxide groups, makes it an effective catalyst for transesterification, esterification, and polyurethane production.[2][3] Its ability to form coordination complexes facilitates the activation of nucleophiles and stabilization of transition states, which is fundamental to its catalytic action.[2]

Key Properties of Dibutyldimethoxytin:

| Property | Value | Reference |

| CAS Number | 1067-55-6 | [1] |

| Molecular Formula | C₁₀H₂₄O₂Sn | [1] |

| Molecular Weight | 295.01 g/mol | [2] |

| Appearance | Colorless oily liquid | [1] |

| Density | 1.286 g/mL at 25 °C | [2] |

| Boiling Point | 139 °C | [2] |

Foundational Chemistry: Synthesis of the Dibutyltin Oxide Precursor

A common and economically viable starting material for one of the primary synthesis routes of dibutyldimethoxytin is dibutyltin oxide ((C₄H₉)₂SnO). A reliable method for its preparation is the hydrolysis of dibutyltin dichloride.

Experimental Protocol: Synthesis of Dibutyltin Oxide

This protocol is based on the alkaline hydrolysis of dibutyltin dichloride, a method known for its high conversion rates.[4]

Materials:

-

Dibutyltin dichloride ((C₄H₉)₂SnCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Toluene (optional, as a surfactant)

-

Ethanol (optional, as a surfactant)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Heating/cooling circulator

-

Centrifuge

-

Vacuum oven

Procedure:

-

Charge the reactor with dibutyltin dichloride and a surfactant such as toluene or ethanol (e.g., in a 1:500 to 1:650 mass ratio to the dichloride).[2]

-

Prepare a 5-15% aqueous solution of sodium hydroxide.[2]

-

While stirring vigorously, slowly add 80-90% of the stoichiometric amount of the sodium hydroxide solution to the reactor. Controlling the addition rate is crucial to manage the exothermic reaction.[2]

-

After the initial addition, continue to stir the mixture at a controlled temperature (e.g., 60°C) for 1-2 hours.[2]

-

Add the remaining sodium hydroxide solution to complete the reaction.

-

The precipitated dibutyltin oxide can be isolated by centrifugation.

-

Wash the product with deionized water to remove residual sodium chloride and sodium hydroxide.

-

Dry the final product under vacuum at 78-80°C to yield dibutyltin oxide as a white powder.[2]

Core Synthesis Methodologies for Dibutyldimethoxytin

Two primary routes dominate the synthesis of dibutyldimethoxytin, each with distinct advantages and considerations.

Method A: From Dibutyltin Dichloride

This method involves the reaction of dibutyltin dichloride with a methoxide source, typically sodium methoxide, generated in situ from sodium hydroxide and methanol. It is a robust, high-yield process.[2]

The synthesis proceeds via a nucleophilic substitution pathway. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic tin atom of dibutyltin dichloride, displacing the chloride ions. The precipitation of sodium chloride (NaCl) in the alcoholic solvent drives the reaction to completion.

Caption: Overall reaction for Method A.

This protocol is adapted from patented industrial processes and is designed for high conversion and purity.[2]

Materials:

-

Dibutyltin dichloride ((C₄H₉)₂SnCl₂)

-

Sodium hydroxide (NaOH)

-

Anhydrous methanol (CH₃OH)

-

Ethanol (as a surfactant)

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel

-

Heating/cooling circulator

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with 607.4g of dibutyltin dichloride and 1.1g of ethanol.[2]

-

Heat the mixture to 60°C with stirring.[2]

-

Prepare a 10% solution of sodium hydroxide in methanol (1680g of 10% NaOH solution).[2]

-

Slowly add the sodium hydroxide solution to the reactor over a period of 1-2 hours, maintaining the temperature at 60°C.

-

After the addition is complete, continue stirring at 60°C for an additional 3 hours to ensure complete conversion.[2]

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

The filtrate, containing dibutyldimethoxytin, is then purified by vacuum distillation.

Method B: From Dibutyltin Oxide

This is a more direct route that involves the reaction of dibutyltin oxide with methanol. The primary challenge is managing the water byproduct, which can lead to an equilibrium that limits the yield.[2]

The polymeric structure of dibutyltin oxide is depolymerized by methanol in a reaction that is essentially a condensation-elimination equilibrium. The tin atom acts as a Lewis acid, coordinating with the oxygen of methanol, followed by proton transfer and elimination of water.

Caption: Reversible reaction for Method B.

To drive this reaction to completion, the water byproduct must be removed. This is typically achieved by azeotropic distillation.

Materials:

-

Dibutyltin oxide ((C₄H₉)₂SnO)

-

Anhydrous methanol (CH₃OH)

-

Toluene

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add dibutyltin oxide, a stoichiometric excess of anhydrous methanol (e.g., 3-4 equivalents), and toluene (as the azeotropic agent).

-

Heat the mixture to reflux with vigorous stirring.

-

Water produced during the reaction will be removed as a toluene-water azeotrope and collected in the Dean-Stark trap.

-

Continue the reflux for 4-6 hours, or until no more water is collected in the trap.[2]

-

After the reaction is complete, cool the mixture.

-

Remove the excess methanol and toluene under reduced pressure using a rotary evaporator to yield the crude dibutyldimethoxytin.

-

Further purification can be achieved by vacuum distillation.

A patented alternative to azeotropic removal of water involves reacting dibutyltin oxide with methanol and dimethyl carbonate at elevated temperatures (130-190°C) and pressures (up to 500 psi).[5] This method can achieve quantitative yields in 3-4 hours.[5] The dimethyl carbonate likely acts as a dehydrating agent.

Comparative Analysis of Synthesis Routes

The choice between the two primary methods depends on factors such as available starting materials, required purity, and scalability.

| Parameter | Method A (from Dibutyltin Dichloride) | Method B (from Dibutyltin Oxide) |

| Reaction Time | 3–5 hours | 4–6 hours (reflux) or 3-4 hours (high pressure) |

| Purity (Typical) | ≥98% | ≥95% |

| Yield | High (up to 98% conversion)[2] | Moderate to quantitative (with water removal) |

| Byproduct | Sodium Chloride (solid) | Water (liquid) |

| Work-up | Filtration of solid byproduct | Azeotropic distillation or high-pressure setup |

| Scalability | High; well-suited for batch reactors | More complex to scale due to water removal |

Purification: Vacuum Distillation

For applications requiring high purity, dibutyldimethoxytin should be purified by vacuum distillation. This technique is necessary because the compound's atmospheric boiling point is high enough that decomposition may occur.[6] By reducing the pressure, the boiling point is lowered, allowing for safe distillation.[6][7]

General Procedure:

-

Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed, using vacuum grease if necessary.

-

Use a magnetic stirrer or a boiling capillary to ensure smooth boiling; standard boiling chips are ineffective under vacuum.[7]

-

Slowly evacuate the system to the desired pressure (e.g., 10-40 mmHg).[8]

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected temperature for the given pressure. For instance, at reduced pressures, the boiling point will be significantly lower than the atmospheric boiling point of 139°C.[2]

Safety and Handling

Organotin compounds, including dibutyldimethoxytin, are toxic and require careful handling.

-

Toxicity: Dibutyldimethoxytin is toxic if swallowed, inhaled, or in contact with skin.[2] It can cause severe skin and eye irritation.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating aerosols. Use sealed systems for transfers whenever possible.

-

Spills: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Dispose of as hazardous waste.

-

Waste Disposal: All waste containing organotin compounds must be disposed of according to institutional and governmental regulations for hazardous chemical waste.

Conclusion

The synthesis of dibutyldimethoxytin can be effectively achieved through two primary, well-documented routes. The choice of method will be dictated by the specific requirements of the research or manufacturing process, including purity specifications, scale, and available starting materials. The reaction of dibutyltin dichloride with a methoxide source offers high purity and is readily scalable. The route from dibutyltin oxide is more direct but requires efficient removal of the water byproduct to achieve high yields. Adherence to strict safety protocols is paramount when working with these toxic compounds. This guide provides the foundational knowledge and practical protocols to enable the successful and safe synthesis of dibutyldimethoxytin for a range of scientific and industrial applications.

References

-

Ereztech. (n.d.). Dibutyltin dimetoxide | Dibutyldimethoxytin | C10H24O2Sn. Retrieved from [Link]

- Google Patents. (n.d.). CN102838631A - Synthesis method of dibutyltin dilaurate.

- Google Patents. (n.d.). CN105801619A - Preparation process of dibutyltin oxide.

- Google Patents. (n.d.). US6376693B2 - Synthesis of organotin oxides.

- Google Patents. (n.d.). US5545600A - Process for the preparation of dialkyltin dialkoxide.

- Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.

- MDPI. (2023). Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. MDPI.

-

ResearchGate. (n.d.). Reaction of dibutyltin oxide with methanol under CO 2 pressure relevant to catalytic dimethyl carbonate synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

Sources

- 1. Dibutyltin dimetoxide | Dibutyldimethoxytin | C10H24O2Sn - Ereztech [ereztech.com]

- 2. Dibutyltin methoxide | Benchchem [benchchem.com]

- 3. Buy Dibutyltin methoxide [smolecule.com]

- 4. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]

- 5. US5545600A - Process for the preparation of dialkyltin dialkoxide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding Vacuum Distillation [sihaienergytech.com]

- 8. m.youtube.com [m.youtube.com]

Dibutyldimethoxytin spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of Dibutyldimethoxytin

Abstract

Dibutyldimethoxytin, CAS 1067-55-6, is an organotin compound utilized primarily as a catalyst in polymerization processes, such as the production of polyurethanes and silicones, and as a stabilizer for PVC.[1] Its molecular formula is C₁₀H₂₄O₂Sn, with a molecular weight of approximately 295.01 g/mol .[2] Precise quality control and a thorough understanding of its chemical behavior are paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive characterization of dibutyldimethoxytin. We will explore not only the spectral data but also the underlying principles and experimental considerations that ensure data integrity and accurate interpretation, tailored for researchers and professionals in drug development and material science.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into its spectral data. Dibutyldimethoxytin features a central tin(IV) atom covalently bonded to two n-butyl groups and two methoxy groups. In a non-coordinating environment, the geometry around the tin atom is tetrahedral. This structure dictates the number and type of signals observed in each spectroscopic method.

Caption: Molecular structure of dibutyldimethoxytin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of dibutyldimethoxytin. A multi-nuclear approach (¹H, ¹³C, and ¹¹⁹Sn) provides a complete picture of the molecule's connectivity and the electronic environment around the tin center.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve ~10-20 mg of dibutyldimethoxytin in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a non-coordinating solvent. This is a critical choice as coordinating solvents (like DMSO-d₆ or pyridine-d₅) can bind to the tin atom, changing its coordination number from four to five or six. This change would significantly alter the ¹¹⁹Sn and, to a lesser extent, the ¹³C chemical shifts, leading to an incorrect interpretation of the native structure.[3] Using a non-coordinating solvent ensures the data reflects the intrinsic properties of the four-coordinate compound.

-

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm. For ¹¹⁹Sn NMR, tetramethyltin (SnMe₄) is the conventional external standard.[3]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are sufficient.

-

¹³C NMR: Use proton decoupling (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

¹¹⁹Sn NMR: This nucleus has a wide chemical shift range and can have long relaxation times. Using a longer relaxation delay (e.g., 5-10 seconds) is advisable for quantitative accuracy, though not strictly necessary for simple identification.

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of the proton environments. For dibutyldimethoxytin, we expect to see signals corresponding to the two butyl chains and the two methoxy groups.

| Assignment | Expected δ (ppm) | Multiplicity | Integration |

| -Sn-(CH₂CH₂CH₂CH₃)₂ | ~0.9 | Triplet (t) | 6H |

| -Sn-(CH₂CH₂CH₂CH₃)₂ | ~1.3 | Sextet | 4H |

| -Sn-(CH₂CH₂CH₂CH₃)₂ | ~1.5 | Quintet | 4H |

| -Sn-(CH₂CH₂CH₂CH₃)₂ | ~1.1 | Triplet (t) | 4H |

| -Sn-(OCH₃)₂ | ~3.6 | Singlet (s) | 6H |

Note: Expected values are based on typical shifts for n-butyltin compounds. Specific data can be found in spectral databases such as SpectraBase.[4]

Interpretation:

-

The terminal methyl group (-CH₃) of the butyl chain appears as a triplet at the most upfield position (~0.9 ppm) due to coupling with the adjacent methylene group.

-

The three methylene groups (-CH₂-) of the butyl chain will appear as complex multiplets. The α-methylene group (directly attached to Sn) will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), appearing as satellite peaks around the main signal.

-

The two methoxy groups are chemically equivalent and thus appear as a single, sharp singlet at ~3.6 ppm, integrating to 6 protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Assignment | Expected δ (ppm) |

| -Sn-(CH₂CH₂CH₂C H₃)₂ | ~13.7 |

| -Sn-(CH₂CH₂C H₂CH₃)₂ | ~27.4 |

| -Sn-(CH₂C H₂CH₂CH₃)₂ | ~29.1 |

| -Sn-(C H₂CH₂CH₂CH₃)₂ | ~17.5 |

| -Sn-(OC H₃)₂ | ~50.0 |

Note: Expected values are based on typical shifts for n-butyltin compounds.[3]

Interpretation:

-

The four carbons of the n-butyl group are chemically distinct and give rise to four separate signals in the aliphatic region (10-40 ppm).

-

The carbon atom directly bonded to the tin (Cα) will exhibit coupling, resulting in a ¹J(¹¹⁹Sn-¹³C) coupling constant that is highly informative about the geometry around the tin atom.[3]

-

The methoxy carbon appears further downfield (~50 ppm) due to the deshielding effect of the adjacent oxygen atom.

¹¹⁹Sn NMR Spectral Data

¹¹⁹Sn NMR is exceptionally sensitive to the coordination environment of the tin atom. The chemical shift (δ) is a direct indicator of the coordination number.

| Coordination Number | Solvent Type | Typical δ(¹¹⁹Sn) Range (ppm) |

| 4 | Non-coordinating (e.g., CDCl₃) | -60 to +200 |

| 5 | Coordinating (e.g., Pyridine) | -90 to -190 |

| 6 | Strongly Coordinating | -210 to -400 |

Data derived from studies on di-n-butyltin(IV) compounds.[3]

Interpretation: For dibutyldimethoxytin in a non-coordinating solvent like CDCl₃, a single resonance is expected in the range of -60 to +200 ppm , confirming a four-coordinate, tetrahedral geometry.[3] Observing a significant upfield shift to the -90 to -190 ppm range upon addition of a coordinating solvent like pyridine would provide definitive evidence of the Lewis acidic nature of the tin center and its ability to expand its coordination sphere. This predictable shift provides a self-validating check on the sample's environment and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The most common and straightforward method is Attenuated Total Reflectance (ATR). A single drop of the liquid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Causality: ATR is preferred over traditional methods (like KBr pellets or salt plates) for liquids as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.

-

-

Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the clean ATR crystal must be taken first and automatically subtracted from the sample spectrum.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 2950 - 2850 | C-H stretching | Butyl and Methoxy groups |

| 1465 - 1450 | C-H bending | Butyl and Methoxy groups |

| ~1060 | C-O stretching | Methoxy C-O bond |

| ~600 | Sn-C stretching (asymmetric) | Tin-Butyl bond |

| ~510 | Sn-O stretching (asymmetric) | Tin-Methoxy bond |

Note: Specific peak assignments for dibutyldimethoxytin can be referenced from spectral libraries such as those provided by Aldrich.[5]

Interpretation:

-

The strong bands in the 2850-2950 cm⁻¹ region confirm the presence of saturated C-H bonds from the alkyl chains.

-

The crucial region for organotin compounds is the "fingerprint region" below 1500 cm⁻¹. The presence of strong absorptions around 600 cm⁻¹ and 510 cm⁻¹ are diagnostic for the Sn-C and Sn-O bonds, respectively, confirming the fundamental structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is typically used for volatile, thermally stable organometallic compounds. Electrospray Ionization (ESI) can also be used, though it is more common for less volatile or ionic species.[6]

-

Causality: EI at 70 eV provides energetic fragmentation, yielding a rich pattern of daughter ions that are structurally informative. While the molecular ion may be weak or absent, the fragmentation pattern is highly reproducible and characteristic. ESI is a softer technique that is more likely to yield the molecular ion or adducts, but may provide less structural fragmentation.[6]

-

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the characteristic isotopic pattern of tin.

Expected Fragmentation Pattern

The mass spectrum of dibutyldimethoxytin (MW ≈ 295.01) will be characterized by the distinctive isotopic signature of tin. The fragmentation is dominated by the sequential loss of the butyl and methoxy groups.

Caption: Plausible EI fragmentation pathway for dibutyldimethoxytin.

Interpretation:

-

Molecular Ion (M⁺˙): The parent ion at m/z 295 (for the most abundant isotopes) may be observed, but it is often of low intensity in EI.

-

Isotopic Pattern: Tin has multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), creating a highly characteristic cluster of peaks for every tin-containing fragment. This pattern is a definitive confirmation of the presence of tin in an unknown sample.

-

Primary Fragmentation: The most common initial fragmentation steps are the loss of a butyl radical (•C₄H₉, 57 Da) to give a fragment at m/z 238, or the loss of a methoxy radical (•OCH₃, 31 Da) to yield a fragment at m/z 264.[7]

-

Secondary Fragmentation: Subsequent losses of alkyl groups (often as butene via hydrogen rearrangement) and methoxy groups will produce a cascade of smaller tin-containing ions, such as [Sn(C₄H₉)]⁺ at m/z 177.[7] The base peak in the spectrum is often a stable, non-tin-containing fragment, such as the butyl cation [C₄H₉]⁺ at m/z 57.

Conclusion

The comprehensive spectroscopic analysis of dibutyldimethoxytin is a multi-faceted process where each technique provides unique and complementary information. ¹H and ¹³C NMR confirm the organic framework, while ¹¹⁹Sn NMR provides unparalleled insight into the coordination state of the tin center. IR spectroscopy offers rapid verification of key functional groups, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways, underscored by the unmistakable isotopic signature of tin. By understanding the causality behind experimental choices—such as solvent selection in NMR—and by correctly interpreting the rich data from these methods, researchers can ensure the identity, purity, and structural integrity of this important organometallic compound.

References

-

PubChem National Center for Biotechnology Information. Dibutyldimethoxytin, CID 16683107. Available from: [Link]

-

American Elements. Dibutyldimethoxytin. Available from: [Link]

-

PubChem National Center for Biotechnology Information. Dibutyltin methoxide, CID 16049892. Available from: [Link]

-

Ereztech. Dibutyltin dimetoxide. Available from: [Link]

-

ResearchGate. Mass fragmentation analysis of the Schiff base organotin complex. Available from: [Link]

-

ResearchGate. Sn NMR Data of Some Dibutyltin(IV) complexes. Available from: [Link]

-

Holcapek, M., et al. (2003). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(13), 3235–3242. Available from: [Link]

-

Holcapek, M., et al. Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

-

Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1986). 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 315(3), 299–308. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of diphenyltin (IV) bis(N-tolyl m-methoxybenzohydroxamate. Available from: [Link]

-

ResearchGate. Proposed mass fragmentation pattern of organotin (IV) complexes. Available from: [Link]

-

Banoub, J.H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of Mass Spectrometry, 39(1), 97-111. Available from: [Link]

Sources

- 1. CAS 1067-55-6: Dibutyltin dimethoxide | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sci-Hub. 13C and 119Sn NMR spectra of Di-n-butyltin(IV) compounds / Journal of Organometallic Chemistry, 1986 [sci-hub.st]

- 4. Dibutyltin methoxide | C10H24O2Sn | CID 16049892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibutyldimethoxytin | C10H24O2Sn | CID 16683107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Introduction to Dibutyldimethoxytin: Properties and Applications

An In-depth Technical Guide to the Safe Handling of Dibutyldimethoxytin

For Researchers, Scientists, and Drug Development Professionals

Dibutyldimethoxytin, with the chemical formula [CH₃(CH₂)₃]₂Sn(OCH₃)₂, is an organotin compound frequently utilized in research and industrial settings. Its primary application lies in its function as a catalyst, particularly in esterification and transesterification reactions. While its catalytic activity is valuable, its classification as an organotin compound necessitates a thorough understanding and implementation of stringent safety protocols. Organotin compounds are known for their potential toxicity, and Dibutyldimethoxytin is no exception. This guide provides a comprehensive overview of its properties, hazards, and the necessary procedures for its safe handling, use, and disposal in a laboratory environment.

Physicochemical Properties of Dibutyldimethoxytin

A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety protocol. The properties of Dibutyldimethoxytin dictate its behavior under various laboratory conditions and inform the necessary control measures to mitigate exposure risks.

| Property | Value |

| Molecular Formula | C₁₀H₂₄O₂Sn |

| Molecular Weight | 295.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.286 g/mL at 25 °C |

| Boiling Point | 139 °C at 1.2 mmHg |

| Flash Point | 85 °C |

| Vapor Pressure | 0.08 mmHg at 25 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Toxicological Profile: Understanding the Hazard

Dibutyltin compounds are recognized for their toxic effects on multiple biological systems. The primary concerns with exposure to Dibutyldimethoxytin are its immunotoxicity and neurotoxicity. A mechanistic understanding of these toxicities is crucial for appreciating the severity of the hazard and the importance of rigorous safety measures.

Mechanism of Immunotoxicity

Dibutyltin compounds are potent agents against the immune system, with the thymus being a primary target. Exposure can lead to thymic atrophy, a condition characterized by a decrease in the size and function of the thymus gland. This, in turn, impairs the development and maturation of T-lymphocytes, which are critical for cell-mediated immunity. The thymolytic effects of dibutyltin compounds compromise the body's ability to mount an effective immune response.[1] Animal studies have demonstrated that dibutyltin compounds can suppress thymus-dependent immunity.[2]

Mechanism of Neurotoxicity

Dibutyltin compounds also exert significant neurotoxic effects. They have been shown to be potent neurotoxicants, in some cases more so than other well-known neurotoxic organotins like trimethyltin. The mechanisms underlying this neurotoxicity are multifaceted and include:

-

Induction of Apoptosis: Dibutyltin can trigger programmed cell death (apoptosis) in neuronal cells. This effect has been observed in the neocortex and hippocampus of offspring in developmental studies.[3]

-

Inhibition of Neurite Outgrowth: It can significantly inhibit the growth of neurites, the projections from neurons that form synapses, thereby disrupting neural network formation and function.[3]

-

Oxidative Stress: Exposure to dibutyltin can lead to the generation of reactive oxygen species (ROS) in the brain. This oxidative stress can damage cellular components, including lipids and proteins, and contribute to neurodegenerative changes.[4][5]

-

Alteration of Cell Cycle and DNA Damage: Dibutyltin dilaurate has been shown to alter the cell cycle of nerve cells, leading to apoptosis. It can also cause single or double-strand breaks in DNA.[4]

Hazard Identification and Risk Assessment

Before any work with Dibutyldimethoxytin commences, a thorough risk assessment must be performed. This involves identifying the potential routes of exposure and evaluating the severity of the potential harm. The primary routes of exposure are:

-

Inhalation: Due to its vapor pressure, there is a risk of inhaling vapors, especially when handled at elevated temperatures or in poorly ventilated areas.

-

Dermal Contact: The compound can be absorbed through the skin, leading to systemic toxicity.

-

Ingestion: Accidental ingestion can be highly toxic.

-

Eye Contact: Can cause serious eye irritation.

The risk assessment should consider the quantity of the substance being used, the frequency and duration of the handling procedures, and the existing control measures.

Hierarchy of Controls for Safe Handling

To ensure the safety of laboratory personnel, a multi-layered approach to hazard control, known as the hierarchy of controls, must be implemented. This hierarchy prioritizes the most effective control measures.

Caption: Hierarchy of Controls for Dibutyldimethoxytin.

-

Elimination/Substitution: The most effective control is to eliminate the use of Dibutyldimethoxytin if possible. If not, consider substituting it with a less hazardous catalyst.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

-

Fume Hood: All handling of Dibutyldimethoxytin must be conducted in a certified chemical fume hood to control vapor inhalation.

-

Glove Box: For larger quantities or more complex manipulations, a glove box providing an inert atmosphere is recommended.

-

-

Administrative Controls: These are work policies and procedures to reduce exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving Dibutyldimethoxytin must be developed and strictly followed.

-

Training: All personnel must be trained on the hazards, safe handling procedures, and emergency protocols for Dibutyldimethoxytin.

-

Designated Area: A specific area within the laboratory should be designated for work with organotin compounds.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn in conjunction with other controls.

Personal Protective Equipment (PPE) Selection

| PPE Type | Specification and Rationale |

| Hand Protection | Double gloving is mandatory. Use a heavier, chemical-resistant outer glove over a lighter, disposable inner glove. Butyl rubber or Viton® gloves are recommended for extended contact. Nitrile gloves offer splash protection but should be changed immediately upon contact. The thicker the glove material, the greater the chemical resistance, but this may impair dexterity.[6] |

| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a significant risk of splashing. |

| Skin and Body Protection | A flame-retardant lab coat with long sleeves and tight cuffs is necessary. For larger scale operations, chemical-resistant coveralls may be required. |

| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning fume hood. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[7] |

Detailed Laboratory Protocols

The following protocols are provided as examples and should be adapted to the specific requirements of your experiment after a thorough risk assessment.

Protocol 1: Preparation of a Stock Solution of Dibutyldimethoxytin

This protocol describes the preparation of a 0.5 M solution of Dibutyldimethoxytin in anhydrous toluene using Schlenk line techniques.

Materials:

-

Dibutyldimethoxytin

-

Anhydrous toluene

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Oven-dried graduated cylinder

-

Gas-tight syringes and long needles

-

Rubber septa

-

Schlenk line with a nitrogen or argon source

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at a minimum of 125°C overnight and cooled under a stream of inert gas.[8]

-

Inert Atmosphere: Assemble the Schlenk flask and attach it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent Transfer: Using a cannula or a dry syringe, transfer the required volume of anhydrous toluene to the Schlenk flask under a positive pressure of inert gas.

-

Reagent Transfer:

-

Calculate the mass of Dibutyldimethoxytin required to make the 0.5 M solution.

-

Using a dry, gas-tight syringe, carefully draw up the required volume of Dibutyldimethoxytin. It is crucial to avoid pulling back the plunger, as this can cause leaks and introduce air. The positive pressure of the inert gas in the reagent bottle should be sufficient to fill the syringe.[8]

-

Insert the needle of the syringe through the septum of the Schlenk flask and slowly dispense the Dibutyldimethoxytin into the stirring toluene.

-

-

Mixing and Storage: Allow the solution to stir until homogeneous. The flask should be sealed with a greased glass stopper or a securely wired septum and stored under a positive pressure of inert gas.

Protocol 2: Use as a Catalyst in a Moisture-Sensitive Reaction

This protocol outlines the general steps for using the prepared Dibutyldimethoxytin stock solution as a catalyst in a generic moisture-sensitive reaction.

Caption: Experimental Workflow for a Moisture-Sensitive Reaction.

Procedure:

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if necessary), and a rubber septum, establish an inert atmosphere using the evacuate-backfill cycle.[10][11]

-

Addition of Reagents: Dissolve the substrates for the reaction in the appropriate anhydrous solvent and transfer the solution to the reaction flask via cannula or syringe.

-

Catalyst Addition: Using a dry, gas-tight syringe, add the required amount of the Dibutyldimethoxytin stock solution to the reaction mixture.

-

Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. An oil bubbler on the outlet of the Schlenk line can be used to monitor the gas flow. Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC-MS) by carefully withdrawing aliquots with a syringe.

-

Reaction Quenching: Once the reaction is complete, cool the mixture to an appropriate temperature before quenching. The quenching procedure will depend on the nature of the reaction but should be done carefully to control any exothermic processes.

Protocol 3: Reaction Work-up and Quenching

A significant challenge with organotin chemistry is the removal of tin byproducts during work-up.

Procedure:

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly add a quenching agent. For many reactions, this could be a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent. Wash the organic layer several times with a 1M aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF).[12]

-

Filtration: A solid precipitate may form at the interface of the organic and aqueous layers. If this occurs, filter the entire mixture through a pad of Celite® to remove the solid tin salts.[12]

-

Final Washes: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 4: Decontamination of Glassware and Work Surfaces

All glassware and equipment that have been in contact with Dibutyldimethoxytin must be decontaminated before standard cleaning.

Procedure:

-

Initial Rinse: Rinse the glassware with an organic solvent (e.g., acetone or hexanes) to remove the bulk of the organic residues. This rinse solvent must be collected as hazardous waste.[13]

-

Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach (sodium hypochlorite solution) or a 10% hydrogen peroxide solution overnight.[14][15] This oxidizes the organotin compounds to less toxic inorganic tin oxides.[15]

-

Final Cleaning: After the overnight soak, rinse the glassware thoroughly with water and then proceed with standard laboratory washing procedures.

-

Surface Decontamination: Wipe down the fume hood surfaces and any other potentially contaminated areas with a cloth soaked in a 10% bleach solution, followed by a water rinse to remove bleach residue.[16][17]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response

Caption: Spill Response Workflow for Dibutyldimethoxytin.

-

Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

-

Control Ignition Sources: If the solvent is flammable, eliminate all sources of ignition.

-

Small Spills (manageable by trained personnel):

-

Don the appropriate PPE as outlined above.

-

Contain the spill using an absorbent material like vermiculite or a spill pillow. Do not use combustible materials.

-

Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a bleach solution, followed by a water rinse.

-

-

Large Spills:

-

Evacuate the laboratory and close the doors.

-

Notify your institution's emergency response team immediately.

-

Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

-

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-